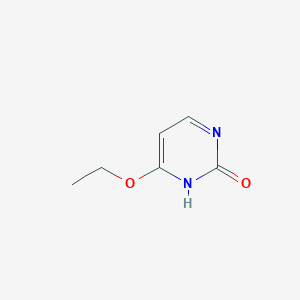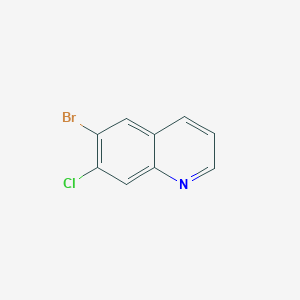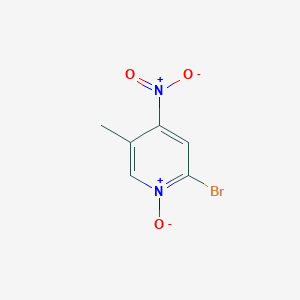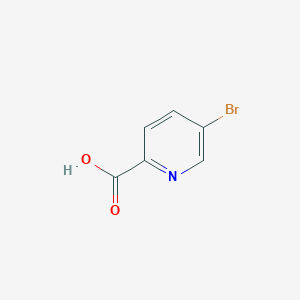
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a synthetic compound with the empirical formula C12H10BrNO2S and a molecular weight of 312.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(OCC)C1=NC(C(C=C2)=CC=C2Br)=CS1 . This indicates that the molecule contains an ester group (O=C(OCC)), a thiazole ring (C1=NC(C(C=C2)=CC=C2Br)=CS1), and a bromophenyl group (C(C=C2)=CC=C2Br). Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
- Improved Synthesis Methods : A study presented an improved method for synthesizing thiazole carboxylate derivatives, showcasing the compound's role in the development of novel synthetic routes for heterocyclic compounds. This method emphasizes the versatility of thiazole derivatives in organic synthesis (Zhou Zhuo-qiang, 2009).
Anticancer Activity
- Anticancer Screening : A research study synthesized new thiazole compounds and evaluated their anticancer activity against breast cancer cells, demonstrating the potential of thiazole derivatives, including Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, in developing anticancer agents (J. P. Sonar et al., 2020).
Spectroscopic and DFT Studies
- Molecular Characterization : Extensive spectroscopic and DFT (Density Functional Theory) studies on thiazole derivatives have been conducted to understand their structural, electronic, and optical properties. These insights are crucial for the application of such compounds in material science and technology applications (Muhammad Haroon et al., 2019).
Antibacterial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : Research into thiazole derivatives, including this compound, has shown promising antimicrobial and antioxidant activities. Such studies highlight the potential of these compounds in pharmaceutical applications and drug development (Muhammad Haroon et al., 2021).
Drug-likeness and Molecular Docking
- SARS-CoV-2 Mpro Inhibition : In light of the COVID-19 pandemic, novel thiazole derivatives were investigated for their binding profile and drug-likeness against SARS-CoV-2 Mpro, showcasing the importance of this compound derivatives in antiviral drug discovery efforts (Lohith Tumakuru Nagarajappa et al., 2022).
Nonlinear Optical (NLO) Properties
- NLO Character : Studies have also explored the nonlinear optical properties of thiazole derivatives, suggesting their potential in developing NLO materials for optoelectronic applications. These findings underscore the compound's relevance in advanced material science (Muhammad Haroon et al., 2020).
Safety and Hazards
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is classified under the GHS07 hazard class . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
As a thiazole derivative, it may share some properties with other thiazole compounds, which have been found to exhibit diverse biological activities . .
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects are yet to be determined .
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCLHKIDYQWOAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356441 |
Source


|
| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53101-02-3 |
Source


|
| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)